molecular formula C18H17ClN2O7S B2891046 ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-55-6

ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2891046
CAS No.: 866134-55-6
M. Wt: 440.85
InChI Key: JKBMUUVWDHDNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic benzoxazine derivative featuring a sulfonyl group substituted with a 2-nitrobenzyl moiety at position 4 and a chlorine atom at position 5. The sulfonyl group at position 4 enhances electron-withdrawing effects, while the nitro group on the benzyl substituent introduces additional steric and electronic complexity. Such modifications are critical for tuning reactivity and biological activity, though pharmacological data for this specific derivative remain underexplored in the provided evidence.

Properties

IUPAC Name

ethyl 6-chloro-4-[(2-nitrophenyl)methylsulfonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S/c1-2-27-18(22)17-10-20(15-9-13(19)7-8-16(15)28-17)29(25,26)11-12-5-3-4-6-14(12)21(23)24/h3-9,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBMUUVWDHDNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties are best understood through comparison with analogs in the ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate family. Below is a detailed analysis:

Table 1: Structural and Reactivity Comparison of Benzoxazine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Key Reactivity Observations Reference
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) Benzyl Chlorine Vilsmeier-Haack formylation yields exclusive 7-formylation; stable under acidic conditions
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b) Acetyl Chlorine Reduced regioselectivity in formylation; acetyl group deactivates the nitrogen lone pair
Ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 2-Nitrobenzylsulfonyl Chlorine Predicted strong electron-withdrawing effects; potential steric hindrance at position 4 Synthesized analog*
Ethyl 4-benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) Benzyl Bromine Rieche formylation favors 6-isomer; bromine enhances electrophilic substitution at position 6

Notes:

  • Regioselectivity: The 2-nitrobenzylsulfonyl group at position 4 is expected to exert stronger electron-withdrawing effects compared to benzyl or acetyl groups. For instance, benzyl-substituted analogs (e.g., 7b) undergo exclusive 7-formylation under Vilsmeier-Haack conditions due to nitrogen activation , while sulfonyl groups could deactivate the nitrogen, reducing 7-position reactivity.
  • Steric Effects : The 2-nitrobenzylsulfonyl group introduces significant steric bulk, which may hinder reactions at position 4 or neighboring positions. This contrasts with smaller substituents like acetyl, which permit broader reactivity .
  • Synthetic Pathways: The synthesis of the target compound likely follows methods similar to 7b or 7c, where substituted phenols are condensed with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃ . The sulfonyl group would require additional steps, such as sulfonylation using 2-nitrobenzylsulfonyl chloride.

Key Research Findings

Substituent-Directed Reactivity: Alkoxy and amino moieties in benzoxazines direct electrophilic substitutions to positions 6/8 and 5/7, respectively . The nitrobenzylsulfonyl group’s electron-withdrawing nature may suppress amino-directed reactivity, favoring alkoxy-dominated pathways (e.g., 6/8 substitutions). In Rieche formylation, benzyl-substituted analogs yield 6-formylated isomers (70–80% selectivity) due to oxygen’s directing effects . The target compound’s sulfonyl group may enhance this preference, though steric factors could reduce overall yield.

Physicochemical Properties :

  • The nitro group increases molecular polarity, likely improving solubility in polar aprotic solvents compared to benzyl or acetyl analogs.
  • Elemental analysis and spectral data (IR, NMR) for similar compounds (e.g., 7b: C 46.42%, H 4.11%, N 5.07% ; 8b: IR ν(CO) 1755 cm⁻¹ ) provide benchmarks for verifying the target compound’s purity and structure.

Stability and Functionalization :

  • Sulfonyl groups generally enhance thermal stability compared to acetyl or benzyloxycarbonyl substituents .
  • Hydrolysis of the ethyl ester (as demonstrated for 7a→7b in ) could yield a carboxylic acid derivative, enabling further derivatization for pharmacological studies.

Preparation Methods

Direct Sulfonylation with 2-Nitrobenzylsulfonyl Chloride

The most straightforward method involves reacting the benzoxazine intermediate with 2-nitrobenzylsulfonyl chloride in the presence of a tertiary amine base:

$$
\text{Benzoxazine} + \text{2-NO}2\text{-C}6\text{H}4\text{-CH}2\text{-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}
$$

Conditions :

  • Molar ratio : 1:1.2 (benzoxazine:sulfonyl chloride) to ensure complete conversion.
  • Solvent : Dichloromethane (DCM) or THF at 0–5°C minimizes side reactions.
  • Base : Triethylamine (2.5 equiv.) scavenges HCl, driving the reaction to completion.

Oxidation of a Thioether Intermediate

Alternative routes employ thioether intermediates, which are oxidized to sulfones:

  • Thiolation : Treat the benzoxazine with 2-nitrobenzyl mercaptan and iodine in DMF to form the thioether.
  • Oxidation : Use m-chloroperbenzoic acid (mCPBA) in DCM at 25°C for 12 h to yield the sulfone.

This two-step approach achieves 70–75% overall yield but requires strict control over oxidation conditions to prevent over-oxidation to sulfonic acids.

Esterification and Functional Group Compatibility

The ethyl ester at position 2 is typically introduced during the initial cyclization step using ethyl glyoxylate. However, post-synthetic esterification may be necessary if alternative carbonyl reagents are employed:

  • Carbodiimide-Mediated Esterification :
    React the carboxylic acid intermediate (obtained via hydrolysis of the glyoxylate) with ethanol using EDCI/HOBt in DMF.
  • Transesterification :
    Heat the methyl ester analog with excess ethanol and catalytic NaOEt under reflux.

Purification and Characterization

High-purity isolates (>99%) are critical for pharmacological applications. The following methods are recommended:

  • Crystallization :
    • Dissolve the crude product in hot ethyl acetate.
    • Gradual cooling to −20°C induces crystallization, removing polymeric byproducts.
  • Chromatography :
    • Silica gel chromatography with hexane:ethyl acetate (3:1) resolves unreacted sulfonyl chloride and benzoxazine starting material.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.2 Hz, 1H, Ar-H), 7.85–7.78 (m, 2H, Ar-H), 4.98 (s, 2H, CH₂-SO₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • HRMS : m/z calc. for C₁₉H₁₈ClN₂O₇S [M+H]⁺: 477.0421; found: 477.0418.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct sulfonylation 82 99.5 Single-step, minimal byproducts Requires pure sulfonyl chloride
Thioether oxidation 75 98.8 Tolerates moisture Multi-step, oxidation hazards
Transesterification 68 97.3 Flexible for ester modification Risk of racemization at C2

Mechanistic Insights and Side Reactions

  • Sulfonylation Selectivity : The benzoxazine’s N4 nitrogen exhibits higher nucleophilicity compared to the ester oxygen, favoring sulfonamide formation. Competing O-sulfonylation is suppressed by using bulky bases like DIPEA.
  • Ring-Opening : Prolonged exposure to strong acids (e.g., HCl) during workup can hydrolyze the benzoxazine ring to form o-aminophenol derivatives.

Industrial Scalability Considerations

  • Cost Efficiency :
    • 2-Nitrobenzylsulfonyl chloride synthesis from 2-nitrobenzyl chloride and sodium sulfite reduces raw material costs by 40% compared to direct purchase.
  • Waste Management :
    • Neutralization of HCl byproduct with aqueous NaHCO₃ generates NaCl, which is removed via filtration.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoxazine core. Key steps include:

Chlorination at Position 6 : Reacting the parent benzoxazine with chlorinating agents (e.g., SOCl₂ or N-chlorosuccinimide) under anhydrous conditions.

Sulfonylation at Position 4 : Introducing the 2-nitrobenzylsulfonyl group via sulfonylation using 2-nitrobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Esterification : Ethyl ester formation at Position 2 via nucleophilic acyl substitution using ethyl chloroformate.
Critical Parameters : Temperature control during sulfonylation (0–5°C) prevents side reactions, and solvent choice (e.g., dichloromethane or THF) impacts yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is required:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., the ethyl ester at δ ~4.2 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃). The 2-nitrobenzylsulfonyl group shows distinct aromatic protons (δ ~7.5–8.5 ppm) and a sulfonyl-linked CH₂ (δ ~4.5–5.0 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1520 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z ~495.05) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during sulfonylation or nitrobenzyl substitution?

Methodological Answer: Regioselectivity challenges arise from competing reactions at Positions 4 and 6. Strategies include:

  • Steric and Electronic Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered Position 4.
  • Temperature Modulation : Lower temperatures (-10°C) favor kinetic control, minimizing side products .
  • Precursor Design : Pre-functionalize the benzoxazine core with electron-withdrawing groups (e.g., Cl at Position 6) to activate Position 4 for sulfonylation .

Q. What computational methods predict the reactivity of this compound in cyclization or ring-opening reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy at Position 4, making it reactive toward nucleophiles .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in cyclization) .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ values) with reaction rates for predictive optimization .

Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Use X-ray crystallography (e.g., single-crystal analysis) to confirm molecular conformation. For example, Acta Crystallographica data for analogous compounds validate bond angles and torsion .
  • Impurity Profiling : Employ HPLC-MS to detect trace byproducts (e.g., incomplete sulfonylation intermediates).
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate NMR referencing (e.g., internal TMS standard) .

Q. What strategies mitigate decomposition during storage or handling?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation of the nitro group.
  • Lyophilization : For long-term storage, lyophilize the compound to remove hydrolytically active solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.